molecular formula C13H19NO4S2 B2388469 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1705043-43-1

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2388469
CAS No.: 1705043-43-1
M. Wt: 317.42
InChI Key: NFCZXVYRVVTCBY-UHFFFAOYSA-N
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Description

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a high-purity, specialized chemical reagent designed for research and development applications. This compound features a pyrrolidine scaffold functionalized with both a 3-methylbenzylsulfonyl group and a methylsulfonyl (mesyl) group, making it a valuable and versatile building block in synthetic organic chemistry. Its primary research value lies in the construction of novel molecular entities, particularly in the pharmaceutical industry where the pyrrolidine ring is a common motif in active ingredients . The distinct sulfonyl groups can act as key handles for further chemical transformations or as components that influence the molecule's electronic properties and binding affinity. As a disubstituted pyrrolidine, this reagent is particularly useful for exploring structure-activity relationships (SAR) in drug discovery programs. While specific cytotoxic studies for this exact molecule are not available, related compounds featuring pyrrolidine cores and sulfonyl functionalities are of significant interest in the development of new therapeutic agents, including investigations into anti-cancer activities . This product is intended for use in laboratory research as a chemical intermediate or standard. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-11-4-3-5-12(8-11)10-20(17,18)14-7-6-13(9-14)19(2,15)16/h3-5,8,13H,6-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZXVYRVVTCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with sodium sulfonate to form the sulfonyl intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets are still under investigation, but the compound’s ability to interact with enzymes and receptors is of particular interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Modifications

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Notable Properties/Applications References
1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine C₁₃H₁₈N₂O₄S₂ 3-MeBz-SO₂ (C1), Me-SO₂ (C3) ~354.4 High electrophilicity; potential enzyme inhibitor
1-[(4-Methylphenyl)sulfonyl]-2-(trifluoromethyl)pyrrolidine C₁₂H₁₄F₃NO₂S 4-MePh-SO₂ (C1), CF₃ (C2) 313.3 Enhanced metabolic stability due to CF₃ group
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine C₁₁H₁₄BrNO₂S 3-Br-5-MePh-SO₂ (C1) 302.99 Intermediate for Suzuki coupling; irritant
1-[3-((4-tert-butylphenyl)methylsulfonyl)-2-hydroxypropyl]pyrrolidin-2-one C₂₃H₃₂N₂O₄S tert-butylPh-CH₂-SO₂, hydroxyl, ketone 456.6 Increased lipophilicity; CNS drug candidate
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₃NO₃S Me-SO₂-Ph (C4), OH (C4), Pr (C1) 313.4 Hydrogen bonding capacity; analgesic studies

Biological Activity

1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two sulfonyl groups and a methylbenzyl substituent. Its chemical formula is C12H17N1O4S2C_{12}H_{17}N_{1}O_{4}S_{2}, and its molecular weight is approximately 305.39 g/mol. The presence of sulfonyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors in the body. The sulfonyl groups can form strong interactions with active sites on proteins, potentially inhibiting or modulating their activity. This mechanism is crucial for its therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some studies have highlighted its potential in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound's structure suggests it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on breast and colon cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related pyrrolidine compounds on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, suggesting a promising avenue for further research into their use as anticancer agents.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of sulfonamide derivatives similar to this compound. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step sequences, including [3+2] cycloaddition, chiral resolution via supercritical fluid chromatography (SFC), and functional group modifications. For example, cyclopentene intermediates are synthesized using triflic acid (TfOH) in dichloromethane (96% yield), while DAST (diethylaminosulfur trifluoride) is used for fluorination (77% yield). Critical parameters include temperature control (e.g., 50°C for DAST reactions) and chiral separation efficiency (43% yield post-SFC) .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are employed?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 1896035) resolves absolute configuration. Complementary techniques include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} for sulfonyl group analysis) and chiral HPLC/SFC for enantiomeric excess validation. Computational modeling (e.g., density functional theory) may corroborate stereochemical assignments .

Q. What are the key structural features of this compound that correlate with its biological activity?

  • Methodological Answer : The dual sulfonyl groups enhance electrophilicity and receptor binding, while the pyrrolidine ring provides conformational rigidity. Structure-activity relationship (SAR) studies highlight the 3-methylbenzyl group as critical for RORγt inverse agonism. Modifications to the sulfonyl substituents (e.g., fluorination) improve selectivity against off-target nuclear receptors like PXR and LXR .

Advanced Research Questions

Q. How does this compound achieve selectivity for RORγt over related nuclear receptors (e.g., PXR, LXR)?

  • Methodological Answer : Selectivity is engineered through steric and electronic tuning. Introducing a perfluoroisopropyl group reduces off-target interactions by occupying hydrophobic pockets unique to RORγt. Competitive binding assays (e.g., TR-FRET) and co-crystallography validate selectivity, with IC50_{50} values showing >100-fold preference for RORγt over PXR/LXR .

Q. What in vivo models are used to evaluate the efficacy of this compound in autoimmune diseases, and what pharmacokinetic (PK) parameters are critical?

  • Methodological Answer : IL-23-induced acanthosis mouse models (psoriasis) and IL-2/IL-23 PD models are standard. Key PK metrics include oral bioavailability (>50% in mice), half-life (>6 hours), and brain penetration (assessed via plasma/brain ratio). Dose-dependent efficacy is measured using cytokine suppression (e.g., IL-17A) .

Q. How do computational methods (e.g., molecular docking, MD simulations) guide the optimization of this compound’s binding affinity?

  • Methodological Answer : Docking into RORγt’s ligand-binding domain (LBD) identifies key hydrogen bonds with Arg367 and hydrophobic contacts with Leu287. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess stability of sulfonyl-pyrrolidine interactions. Free energy perturbation (FEP) calculations quantify ΔΔG for substituent modifications .

Q. What strategies mitigate metabolic instability of the sulfonyl groups in preclinical studies?

  • Methodological Answer : Deuterium labeling at metabolically labile sites (e.g., benzylic positions) and prodrug approaches (e.g., ester masking of sulfonyl oxygens) enhance stability. CYP450 inhibition assays and liver microsome studies (human/mouse) identify major metabolites for structural optimization .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like 3-(phenylsulfonyl)pyrrolidine derivatives?

  • Methodological Answer :

Compound Key Features Biological Activity Selectivity
Target CompoundDual sulfonyl groups, 3-methylbenzyl substituentRORγt inverse agonism (IC50_{50} < 10 nM)High (RORγt vs. PXR/LXR)
3-(Phenylsulfonyl)pyrrolidineSingle sulfonyl group, no benzyl substitutionModerate RORγt inhibition (IC50_{50} ~100 nM)Low (cross-reactivity with PXR)
Fluorinated Analogs (e.g., 21, 22 in )Fluorine at pyrrolidine C3Enhanced metabolic stabilityImproved CNS penetration
Structural comparisons via overlay models (e.g., PyMOL) and bioactivity heatmaps highlight the necessity of the 3-methylbenzyl motif for potency .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for DAST-mediated fluorination: How are these resolved experimentally?

  • Methodological Answer : Variability arises from moisture sensitivity of DAST. Rigorous anhydrous conditions (e.g., molecular sieves in ClCH2_2CH2_2Cl) and slow reagent addition (1 hour) improve reproducibility. Parallel reaction monitoring via 19F^{19}\text{F} NMR tracks intermediate formation .

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